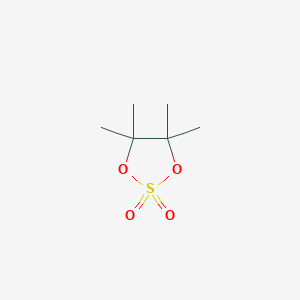

4,4,5,5-Tetramethyl-1,3,2-dioxathiolane 2,2-dioxide

Cat. No. B8494369

Key on ui cas rn:

52393-63-2

M. Wt: 180.22 g/mol

InChI Key: LIUXPCWTAWPQPM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06277982B1

Procedure details

The parent compound 1,3,2-dioxathiolane 2,2-dioxide (ethylene cyclic sulfate) was prepared by Baker and Field from 1,2-dibromoethane and silver sulfate in 23% yield whereas the reaction failed with 1,2-dibromopropane (Baker, W., Field, F. B., J. Chem. Soc., 1932, 86). Alternatively, ethylene sulfate is obtained by the treatment of glycol diacetate with dimethyl sulfate (Breslow, D. S., Skolnik, H., In Heterocyclic Compounds Interscience: 1966, p1 and references cited therein). Unlike the synthesis of ethylene sulfite from ethylene glycol and thionyl chloride or ethylene oxide and sulfur dioxide (vide supra), the corresponding reaction with sulfuryl chloride or sulfur trioxide gave only low yields of ethylene sulfate. Thus, the treatment of ethylene glycol with sulfuryl chloride gave only 4% yield of ethylene sulfate (Pritchard, J. G.; Lauterbur, P. C., J. Am. Chem. Soc., 1961, 83, 2105). Several cyclic sulfates of sugars and other polyhydroxylated compounds have been prepared with sulfuryl chloride and pyridine (Bragg, P. D.; Jones, J. K. N.; Turner, J. C., Can. J. Chem., 1959, 37, 1412, and Jones, J. K. N.; Perry, M. B.; Turner, J. C., Can. J. Chem., 1960, 38, 1122), however, the reaction has never been clean and several side products were isolated. For example, D-mannitol and dulcitol yielded tetrachloro-substituted cyclic sulfates (Robertson, F. M.; Neish, A. C., Can. J Res. 1947, 25B, 491). This is apparently due to the chlorinating nature of sulfuryl chloride (Tewson, T. J., J. Org. Chem., 1983, 48, 3507, Tabushi, I.; Kitaguchi, H., In Synthetic Reagents, Pizey, J. S., Ed.; Ellis Horwood: Chichester, 1981, 4, 336). Similarly, the reaction of liquid sulfur trioxide with pinacolone gave only 36% yield of 4,4,5,5-tetramethyl-1,3,2-dioxathiolane 2,2-dioxide (Sheehan, J. C.; Zoller, U., J. Org. Chem., 1974, 39, 3415). Garner and Lucas prepared trans-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide by oxidizing the corresponding cyclic sulfite prepared from (R,R)-(-)-2,3-butanediol with calcium permanganate (Garner, H. K.; Lucas, H. J., J. Am. Chem. Soc., 1950, 72, 5497). The cis isomer was prepared using meso-2,3-butanediol (Robertson, F. M.; Neish, A. C., Can. J. Res., 1947, 25B,491, Lichtenberger, J.; Hinckey, J., Bull. Soc. Chim. Fr., 1961, 1495). Similarly, tetramethylene sulfate (Baker, W.; Burrow, B. F., J. Chem. Soc., 1961, 2257) and cyclohexane 1,2-cyclic sulfate (Brimacombe, J. S.; Foster, A. B.; Hanwek, E. B.; Overend, W. G.; Staceus, M., J. Chem. Soc., 1960, 201) were prepared by oxidizing the corresponding cyclic sulfites in moderate yield.

[Compound]

Name

cyclic sulfates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

sugars

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

dulcitol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

tetrachloro-substituted cyclic sulfates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

25B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

36%

Identifiers

|

REACTION_CXSMILES

|

S(Cl)(Cl)(=O)=O.C(O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH2:18](O)[C@@H](O)[C@H](O)[C@H](O)[C@@H](O)CO.[S:30](=[O:33])(=[O:32])=[O:31].[CH3:34][C:35](=[O:40])[C:36]([CH3:39])([CH3:38])C>N1C=CC=CC=1>[CH3:18][C:35]1([CH3:34])[C:36]([CH3:38])([CH3:39])[O:31][S:30](=[O:33])(=[O:32])[O:40]1

|

Inputs

Step One

[Compound]

|

Name

|

cyclic sulfates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

sugars

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O

|

Step Three

|

Name

|

dulcitol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O

|

Step Four

[Compound]

|

Name

|

tetrachloro-substituted cyclic sulfates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

25B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(Cl)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)(C)C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

several side products were isolated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(OS(OC1(C)C)(=O)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 36% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |